N(6)-Formyl-L-lysine Exhibits a Unique Histone Abundance Profile Distinct from Acetyl and Methyl Marks
In a direct head-to-head LC-MS/MS quantification of all N6-methyl-, -acetyl-, and -formyl-lysine modifications in purified histone proteins from human TK6 lymphoblastoid cells, N(6)-formyllysine displayed a narrow, evenly distributed abundance of 1–4 modifications per 10⁴ lysines across all histone classes. This contrasted sharply with the broad, highly variable ranges observed for N6-acetyllysine (1.5–380 per 10⁴ lysines), N6-mono-methyllysine (5–870 per 10⁴ lysines), N6-di-methyllysine (0–1,400 per 10⁴ lysines), and N6-tri-methyllysine (0–390 per 10⁴ lysines) [1].
| Evidence Dimension | Abundance of N6-lysine modifications in histone proteins from human TK6 cells (modifications per 10⁴ lysines) |
|---|---|
| Target Compound Data | 1–4 per 10⁴ lysines (N6-formyllysine) |
| Comparator Or Baseline | N6-acetyllysine: 1.5–380; N6-mono-methyllysine: 5–870; N6-di-methyllysine: 0–1,400; N6-tri-methyllysine: 0–390 per 10⁴ lysines |
| Quantified Difference | N6-formyllysine exhibits a uniquely narrow, low-range abundance profile, while all comparator methyl/acetyl marks range 100- to 1,000-fold higher and with extreme inter-histone variability. |
| Conditions | LC-MS/MS analysis of HPLC-purified histone proteins (H2A, H2B, H3, H4) from human TK6 lymphoblastoid cells. |
Why This Matters
This narrow, uniformly constrained abundance makes N(6)-formyllysine an exceptionally controlled and reproducible baseline marker for proteomic studies—researchers can expect consistent quantification dynamics irrespective of the histone class being targeted, a performance feature that neither acetylated nor methylated lysine standards can offer.
- [1] Edrissi, B.; Taghizadeh, K.; Dedon, P. C. Quantitative analysis of histone modifications: formaldehyde is a source of pathological N6-formyllysine that is refractory to histone deacetylases. PLoS Genet. 2013, 9 (2), e1003328. DOI: 10.1371/journal.pgen.1003328. View Source
